



## **Spectroscopic and Spectrometric** Characterization of Thalassotalic Acid B

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Compound of Interest		
Compound Name:	Thalassotalic acid B	
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A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the marine-derived natural product, Thalassotalic Acid B.

Thalassotalic acid B is a member of the thalassotalic acids, a family of N-acyldehydrotyrosine analogues isolated from the marine bacterium Thalassotalea sp. PP2-459.[1] These compounds have garnered interest due to their potential as tyrosinase inhibitors. This document provides a detailed overview of the spectroscopic and spectrometric data for **Thalassotalic acid B**, essential for its identification, characterization, and further investigation in drug discovery and development.

## **Mass Spectrometry Data**

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the elemental composition of a molecule. For **Thalassotalic acid B**, the data provides a precise mass measurement, confirming its molecular formula.



Parameter	Value
Molecular Formula	C19H27NO4
Ionization Mode	Positive
Observed m/z	[M+H] <sup>+</sup> 334.2013
Calculated m/z	[M+H] <sup>+</sup> 334.2018

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The <sup>1</sup>H and <sup>13</sup>C NMR data for **Thalassotalic acid B**, acquired in methanol-d<sub>4</sub>, are presented below.

<sup>1</sup>H NMR Data (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
2'	2.38	t	7.5	2H
3'	1.67	р	7.5	2H
4'	1.34-1.42	m	4H	
5'	1.34-1.42	m	2H	
6'	1.34-1.42	m	2H	
7'	1.20	m	1H	
8'	1.58	m	1H	
9'	0.92	d	6.5	6H
2	7.15	S	1H	_
4	7.50	d	8.5	2H
5	6.81	d	8.5	2H

## <sup>13</sup>C NMR Data (125 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ, ppm)
1'	175.8
2'	38.0
3'	26.9
4'	30.2
5'	30.2
6'	40.0
7'	28.9
8'	29.0
9'	23.1
1	168.5
2	131.5
3	128.2
4	133.0
5	116.5
6	160.2
7	128.0

## **Experimental Protocols**

The acquisition of high-quality spectroscopic and spectrometric data is paramount for accurate structural elucidation. The following sections detail the methodologies employed for obtaining the MS and NMR data for **Thalassotalic acid B**.

## **High-Resolution Mass Spectrometry (HR-ESI-MS)**

Samples of **Thalassotalic acid B** were analyzed using a high-resolution mass spectrometer equipped with an electrospray ionization source. The general procedure is as follows:



- Sample Preparation: A dilute solution of the purified compound was prepared in a suitable solvent, typically methanol or acetonitrile.
- Infusion: The sample solution was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Ionization: The sample was ionized using electrospray ionization in positive ion mode.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions was measured using a highresolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, to ensure high mass accuracy.
- Data Processing: The acquired data was processed to determine the exact mass of the [M+H]<sup>+</sup> ion and to calculate the molecular formula.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

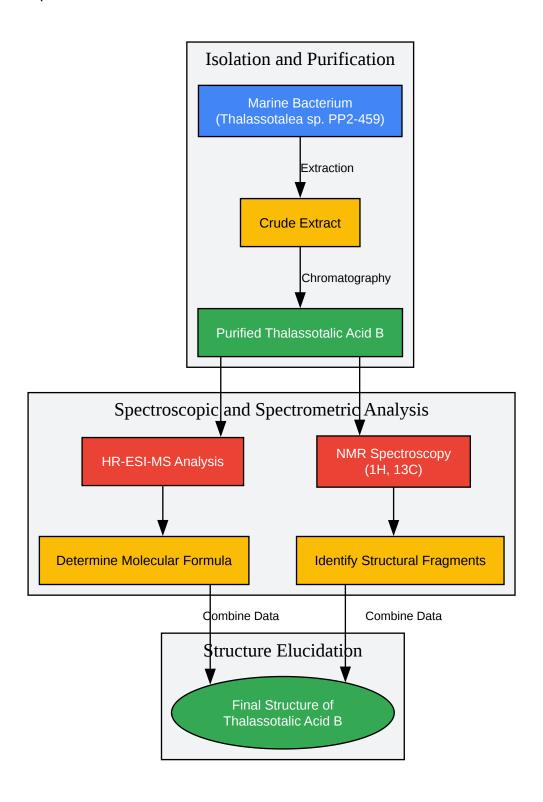
<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent.

- Sample Preparation: Approximately 1-5 mg of purified Thalassotalic acid B was dissolved in ~0.5 mL of CD₃OD.
- Data Acquisition:
  - <sup>1</sup>H NMR spectra were acquired with a sufficient number of scans to achieve a good signalto-noise ratio. The residual solvent peak of methanol-d<sub>4</sub> (δH 3.31) was used as a reference.
  - $\circ$  <sup>13</sup>C NMR spectra were acquired using a proton-decoupled pulse sequence. The solvent peak ( $\delta$ C 49.0) was used for chemical shift referencing.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts were reported in parts per million (ppm) relative to the solvent signal.

## **Logical Workflow for Spectroscopic Analysis**



The process of identifying and characterizing a natural product like **Thalassotalic acid B** follows a logical workflow, starting from the biological source and culminating in the detailed structural data presented here.



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Workflow for the isolation and structural elucidation of Thalassotalic acid B.

This guide provides the foundational spectroscopic and spectrometric data for **Thalassotalic acid B**, which is crucial for its unambiguous identification and serves as a basis for further research into its biological activities and potential applications. Researchers are encouraged to refer to the primary literature for more detailed experimental procedures and data interpretation.

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#### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of Thalassotalic Acid B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1484224#spectroscopic-data-for-thalassotalic-acid-b-nmr-ms]

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